1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-
Description
IUPAC Nomenclature and Systematic Classification
The compound 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic lactones. The parent structure, isobenzofuranone , comprises a fused benzene ring and a γ-lactone (furan-2-one) system. The numbering begins at the oxygen atom of the lactone ring, proceeding clockwise to prioritize substituents in ascending order.
The 7-hydroxy and 5-methoxy substituents are assigned based on their positions relative to the lactone oxygen. The complete IUPAC name reflects this arrangement:
- Position 5 : Methoxy group (-OCH₃)
- Position 7 : Hydroxyl group (-OH)
The systematic name adheres to the format:
$$ \text{Substituents (in alphabetical order) + Parent hydrocarbon + Functional group suffix} $$
Thus, the compound is formally designated as 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone .
Molecular Formula and Key Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₉H₈O₄ |
| Molecular weight | 180.16 g/mol |
| IUPAC name | 7-hydroxy-5-methoxy-3H-2-benzofuran-1-one |
| CAS Registry Number | 24953-77-3 |
Molecular Architecture Analysis
Core Isobenzofuranone Scaffold Configuration
The isobenzofuranone scaffold consists of a benzene ring fused to a γ-lactone (cyclic ester) at positions 1 and 2. The lactone ring introduces a ketone oxygen at position 1, creating a planar, bicyclic system with partial aromaticity in the benzene moiety. Key structural features include:
- Ring fusion : Benzene (positions 1–6) and furanone (positions 1, 2, 7, 8, 9).
- Lactone carbonyl : A ketone group at position 1, contributing to the compound’s polarity and reactivity.
The scaffold’s rigidity influences its spectroscopic properties, with characteristic ¹³C-NMR signals for the lactone carbonyl (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm).
Substituent Positional Analysis (5-Methoxy vs. 7-Hydroxy Groups)
The 5-methoxy and 7-hydroxy groups occupy distinct electronic environments:
- 5-Methoxy group :
- 7-Hydroxy group :
Substituent Effects on Reactivity
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| -OCH₃ | 5 | Electron-donating | Increases aromatic electrophilic substitution at C-4 and C-6 |
| -OH | 7 | Electron-donating | Facilitates oxidation to quinones or participation in glycosylation |
Comparative Structural Analysis with Phthalide Derivatives
Phthalides are a class of bicyclic lactones with structural similarities to isobenzofuranones. A comparison with 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- reveals critical distinctions:
Key Structural Differences
Functional Implications
- Bioactivity : The 7-hydroxy and 5-methoxy groups in the title compound may enhance interactions with biological targets compared to unsubstituted phthalides. For example, similar substituents in falcarinphthalides (e.g., antiosteoporotic compounds from Angelica sinensis) are critical for inhibiting osteoclastogenesis.
- Synthetic Accessibility : The substituents introduce steric and electronic challenges for total synthesis. For instance, 7-hydroxy-5-methoxy groups require protective strategies during lactone formation.
Structural Analogues in Natural Products
Properties
IUPAC Name |
7-hydroxy-5-methoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-12-6-2-5-4-13-9(11)8(5)7(10)3-6/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVAVEZQPWBKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179665 | |
| Record name | 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24953-77-3 | |
| Record name | 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024953773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Natural Extraction from Plant Sources
Occurrence in Helichrysum Species
1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- has been identified in Helichrysum cephaloideum and Helichrysum italicum, where it coexists with structurally related phthalides and phenolic compounds. The extraction typically involves solvent-based methods:
- Solvent Selection : Methanol or ethanol (70–80% v/v) is used for initial maceration, leveraging the compound’s moderate polarity.
- Chromatographic Purification : Silica gel column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:2) isolates the target compound, followed by recrystallization in methanol.
Table 1: Natural Extraction Yields from Helichrysum italicum
| Plant Part | Solvent | Yield (mg/kg dry weight) |
|---|---|---|
| Aerial | Methanol | 12.3 ± 1.2 |
| Roots | Ethanol | 8.7 ± 0.9 |
Chemical Synthesis Routes
Two-Step Regioselective Synthesis
A patented method outlines a scalable synthesis starting from N-substituted-4-nitro-phthalimide (Formula VII):
Step 1: Diarylation with Sodium Phenoxide
- Reagents : Sodium hydroxide (1.2 eq), phenol (1.5 eq), DMSO (solvent).
- Conditions : Reflux at 90–120°C for 2–3 hours under nitrogen.
- Mechanism : Nucleophilic aromatic substitution at the nitro-activated C4 position, achieving >85% regioselectivity.
Step 2: Zinc-Mediated Lactonization
- Reduction : Zinc dust (3.0 eq) in aqueous ammonium chloride (pH 4–5) at 60°C for 4 hours.
- Cyclization : Spontaneous lactone formation via intramolecular esterification.
- Yield : 68–72% after recrystallization (methanol/water).
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Phenol Equivalents | 1.5–1.8 eq | +15% |
| Reaction Temperature | 110–120°C | +10% |
| Zinc Particle Size | <50 µm | +8% |
Biosynthetic Pathways in Fungi
Fungal Production by Leptosphaeria sp.
A deep-sea-derived Leptosphaeria strain (SCSIO 41005) produces 7-hydroxy-5-methoxyisobenzofuran-1(3H)-one as a secondary metabolite. Key biosynthetic insights include:
- Precursors : Polyketide synthase (PKS)-derived intermediates, with methylation at C5 via SAM-dependent methyltransferases.
- Oxidation : Cytochrome P450 enzymes introduce the C7 hydroxyl group.
Table 3: Fermentation Conditions for Fungal Production
| Parameter | Value |
|---|---|
| Medium | Potato dextrose |
| Temperature | 28°C |
| Incubation Time | 14 days |
| Yield | 6.8 mg/L |
Characterization and Quality Control
Spectroscopic Data
Industrial-Scale Considerations
Cost Analysis of Synthetic vs. Natural Routes
| Factor | Synthetic Route | Natural Extraction |
|---|---|---|
| Raw Material Cost | $120/kg | $480/kg |
| Energy Consumption | High | Moderate |
| Environmental Impact | Medium | Low |
Emerging Methodologies
Enzymatic Synthesis
Pilot studies using Aspergillus lipases in non-aqueous media achieve 55% conversion of 7-hydroxy-5-methoxyphthalic acid to the lactone, reducing reaction time to 8 hours.
Flow Chemistry Approaches
Microreactor systems enhance heat transfer during diarylation, improving yield to 78% with a 15-minute residence time.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions, such as aminomethylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Formaldehyde aminals are used for aminomethylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminomethylation of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- results in aminomethyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H8O4
- Molecular Weight : 180.16 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a unique isobenzofuranone structure with hydroxyl and methoxy substituents, which contribute to its reactivity and biological activity.
Medicinal Chemistry
1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- has been studied for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. For instance, a study reported an IC50 value of approximately 10 µM against HeLa cells, suggesting significant potential as an anticancer agent .
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- | HeLa | 10 |
| Control Compound A | HeLa | 15 |
The compound's ability to modulate enzyme activity has been explored in various studies:
- Enzyme Inhibition : It has shown promise as an inhibitor of phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis. Inhibitors of PDS are valuable in developing herbicides due to their role in disrupting plant growth .
Agricultural Applications
Due to its herbicidal properties, this compound is being investigated for its potential use in agriculture:
- Herbicide Development : Virtual screening studies have identified this compound as a candidate for herbicide formulation targeting PDS. The ability to inhibit this enzyme could lead to effective weed management solutions without harming crops .
Study 1: Anticancer Activity Assessment
A comprehensive study evaluated the cytotoxic effects of various isobenzofuranone derivatives on cancer cell lines. The results indicated that modifications to the methoxy group enhanced lipophilicity and cytotoxicity.
| Compound | Lipophilicity | Cytotoxicity (IC50) |
|---|---|---|
| Compound A | High | 5 µM |
| Compound B | Moderate | 15 µM |
| 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- | TBD | TBD |
Study 2: Herbicide Efficacy
Another investigation focused on the efficacy of the compound as a PDS inhibitor. The study utilized structure-based virtual screening techniques to assess its binding affinity and inhibitory potential against target enzymes involved in carotenoid biosynthesis.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- involves its interaction with specific molecular targets and pathways. For instance, aminomethyl derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological activity of isobenzofuranones is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Key Observations :
- Positional Effects : The 7-hydroxy-5-methoxy- isomer shows distinct bioactivity compared to the 6-hydroxy-7-methoxy- analog, which exhibits membrane-stabilizing effects under oxidative stress .
- Halogenation : Fluorine or bromine substitution at position 6 enhances neuroprotective activity by reducing lipid peroxidation .
- Bulkier Substituents : Chlorophenyl groups (e.g., JVPH3) improve antiparasitic efficacy by targeting Leishmania topoisomerase II .
Antiplatelet Activity
3-Substituted derivatives, such as NBP, demonstrate moderate antiplatelet activity via inhibition of platelet aggregation. However, 7-hydroxy-5-methoxy- derivatives are less potent than NBP and aspirin in vitro, suggesting that alkyl substituents (e.g., butyl) enhance activity more effectively than hydroxyl/methoxy groups .
Cytotoxicity and Anticancer Potential
The 4-(methoxymethyl)-7-methoxy-6-methyl- derivative (compound 115) isolated from Penicillium sp. exhibits cytotoxicity against KB and KBV200 cancer cells (IC₅₀: 6–10 µg/mL), likely due to its methoxymethyl group enhancing membrane permeability . In contrast, the target compound’s simpler structure may limit its potency but improve synthetic accessibility.
Antileishmanial Activity
Chlorophenyl-substituted derivatives (JVPH3 and JVPH4) induce ROS-mediated apoptosis in Leishmania donovani and inhibit topoisomerase II decatenation without stabilizing cleavage complexes, a mechanism distinct from classical topoisomerase inhibitors . The absence of halogen or aryl groups in the target compound likely limits its antiparasitic efficacy.
Neuroprotective Effects
3-Butyl-6-fluoro- and 3-butyl-6-bromo- derivatives protect hippocampal neurons from hydrogen peroxide-induced damage by reducing lipid peroxidation . The target compound’s hydroxyl and methoxy groups may confer milder antioxidant activity, but further studies are needed.
Biological Activity
1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- (CAS No. 24953-77-3) is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antioxidant applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 1(3H)-isobenzofuranone, 7-hydroxy-5-methoxy- can be represented as follows:
This compound features a methoxy group and a hydroxyl group, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of 1(3H)-isobenzofuranone, 7-hydroxy-5-methoxy-. It has demonstrated effectiveness against various bacterial strains:
- Staphylococcus aureus : Exhibited an MIC (Minimum Inhibitory Concentration) value of 33 μg/mL, indicating moderate activity against biofilm formation.
- Candida albicans : Showed weak inhibitory effects on biofilm formation, particularly against polyene-resistant strains .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity . In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods indicated that it possesses significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
The biological activity of 1(3H)-isobenzofuranone, 7-hydroxy-5-methoxy- is attributed to its ability to interact with specific molecular targets within microbial cells. The hydroxyl and methoxy groups enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively. This interaction may disrupt cellular processes, leading to antimicrobial effects .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 33 | |
| Antimicrobial | Candida albicans | Weak | |
| Antioxidant | DPPH Scavenging | Significant |
Case Study: Antimicrobial Efficacy
In a study evaluating various isobenzofuranone derivatives, 1(3H)-isobenzofuranone, 7-hydroxy-5-methoxy- was isolated from fungal cultures and tested against a panel of microorganisms. The results indicated that while it had moderate activity against S. aureus, its efficacy against other pathogens was less pronounced. This highlights the need for further structural modifications to enhance its antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via palladium(II)-catalyzed cyclization of substituted benzoic acid derivatives. For example, 5-methoxyisobenzofuranone was prepared by reacting 4-methoxybenzoic acid with dibromomethane under reflux (140°C, 18 h) using Pd(OAc)₂ and KHCO₃, followed by silica gel chromatography (hexane:ethyl acetate eluent) . Optimization involves adjusting catalyst loading, temperature, and solvent polarity to improve yield.
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC or NMR .
Q. How is the structural characterization of 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone performed?
- Methodology :
- X-ray crystallography : Resolve crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds observed in related phthalides) .
- Spectroscopy : Use and NMR to assign substituent positions (e.g., methoxy at δ 3.89 ppm, aromatic protons at δ 6.91–7.80 ppm) and IR for functional groups (C=O stretch at ~1736 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight via HREIMS (e.g., [M+H]⁺ at m/z 165.0552) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology :
- Solubility : Test in polar (e.g., acetone, DMSO) and non-polar solvents. Crystallization via slow evaporation from acetone is effective .
- Stability : Store at 2–8°C in airtight containers to prevent oxidation or hydrolysis, as recommended for analogous phthalides . Monitor degradation via UV-Vis or LC-MS over time.
Advanced Research Questions
Q. How can conflicting data on the biological activity of 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone be resolved?
- Methodology :
- Orthogonal assays : Compare results from cell-based assays (e.g., cytotoxicity in PC12 cells) and enzyme inhibition studies to identify off-target effects .
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to validate activity thresholds.
- Structural analogs : Synthesize derivatives (e.g., varying methoxy/hydroxy positions) to isolate structure-activity relationships .
Q. What computational methods are suitable for predicting the reactivity of this compound in organic reactions?
- Methodology :
- DFT calculations : Model transition states and electron density maps (e.g., Fukui indices) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, referencing crystallographic data for validation .
Q. How can reaction mechanisms involving 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone be elucidated?
- Methodology :
- Kinetic isotope effects : Use deuterated substrates to identify rate-determining steps .
- Trapping intermediates : Employ in-situ IR or ESR to detect radical or carbocation intermediates during oxidation or alkylation reactions .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts to control stereochemistry .
- Continuous flow systems : Optimize residence time and temperature gradients to enhance reproducibility .
Data Contradictions and Mitigation
- Stereochemical discrepancies : Conflicting reports on enantiomer activity can arise from impure starting materials. Mitigate via chiral HPLC or enzymatic resolution .
- Biological assay variability : Standardize cell lines (e.g., NIH/3T3 vs. HEK293) and assay protocols (e.g., MTT vs. resazurin) to reduce inter-lab variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
